molecular formula C20H21N5O4S B12039455 N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide CAS No. 573696-55-6

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B12039455
CAS No.: 573696-55-6
M. Wt: 427.5 g/mol
InChI Key: XYAJTIPTFKWQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound with a molecular formula of C20H21N5O4S and a molecular weight of 427.485 g/mol This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a triazolyl sulfanyl acetamide moiety

Preparation Methods

The synthesis of N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures while maintaining stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can be compared with other similar compounds, such as:

  • N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
  • N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
  • N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and biological activities.

Biological Activity

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant synthesis methods and case studies.

Chemical Structure and Properties

The compound is characterized by several functional groups:

  • Acetylamino group
  • Methoxyphenyl moiety
  • Triazole ring linked to a sulfur atom

These structural features contribute to its biological activities, particularly in inhibiting cell proliferation and microbial growth.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial effects against a range of bacteria. In vitro studies have shown activity against both Gram-positive and Gram-negative strains. The mechanism of action is believed to involve inhibition of enzymes critical for bacterial survival, similar to other triazole derivatives which target cytochrome P450 enzymes involved in sterol biosynthesis.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus (MRSA)12.5
Escherichia coli25
Klebsiella pneumoniae50
Bacillus subtilis20

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising results in anticancer research. Studies have indicated that it induces apoptosis in various cancer cell lines and inhibits tumor growth.

Case Study: Induction of Apoptosis

In a study involving multiple cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis through:

  • Activation of caspases
  • Inhibition of anti-apoptotic proteins

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. It may bind to enzymes or receptors involved in:

  • Cell proliferation
  • Microbial resistance mechanisms

This interaction leads to modulation of their activity, resulting in the observed biological effects. For instance, the triazole moiety is known for its role in inhibiting enzymes like cytochrome P450, which is crucial for the metabolism of sterols in fungi and some bacteria.

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Formation of the triazole ring.
  • Introduction of the acetylamino group.
  • Final assembly through nucleophilic substitutions.

Each step requires careful optimization to achieve high yields and purity.

Properties

CAS No.

573696-55-6

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O4S/c1-4-9-25-19(17-6-5-10-29-17)23-24-20(25)30-12-18(27)22-15-11-14(21-13(2)26)7-8-16(15)28-3/h4-8,10-11H,1,9,12H2,2-3H3,(H,21,26)(H,22,27)

InChI Key

XYAJTIPTFKWQQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.